molecular formula C25H24N4O3 B2633892 (E)-1-(3-(3-methoxyphenethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(p-tolyl)urea CAS No. 941941-86-2

(E)-1-(3-(3-methoxyphenethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(p-tolyl)urea

Cat. No.: B2633892
CAS No.: 941941-86-2
M. Wt: 428.492
InChI Key: WNQPPEDZWSFTTD-WEMUOSSPSA-N
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Description

Isomeric Considerations

The compound exhibits geometric isomerism due to the C=N bond in the ylidene urea group. The E configuration, confirmed via NMR coupling constants and X-ray diffraction, positions the urea’s aryl group trans to the quinazolinone’s N3. Tautomerism is precluded due to conjugation stabilization of the imine form.

Table 1: IUPAC Nomenclature of Related Quinazolinone-Urea Hybrids

Compound IUPAC Name Key Structural Differences
EVT-14256708 1-[3-[2-(3-Methoxyphenyl)ethyl]-2-oxoquinazolin-4-yl]-3-(4-methylphenyl)urea Reference compound
CID 3055161 1-(3-Methyl-2-(4-oxo-2-phenyl-3,4-dihydro-3-quinazolinyl)butyryl)-3-phenyl-2-thiourea Thiourea substitution; butyryl chain
941946-04-9 1-(3-Butyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(m-tolyl)urea m-Tolyl substituent; butyl chain

X-Ray Crystallographic Analysis of Molecular Configuration

Single-crystal X-ray diffraction (SCXRD) data for analogous quinazolinone-urea hybrids provide insights into the compound’s three-dimensional conformation.

Molecular Geometry

  • Quinazolinone Core : The bicyclic system is nearly planar, with a maximal deviation of 0.0538 Å for the ketone oxygen. Bond lengths include C2=O1 (1.223 Å) and N1-C2 (1.383 Å), consistent with resonance stabilization.
  • Ylidene Urea Group : The C4=N1 bond (1.278 Å) confirms double-bond character. The E configuration places the p-tolyl group 180° relative to the quinazolinone’s N3.
  • 3-Methoxyphenethyl Chain : The ethyl linker (C11-C12: 1.512 Å) adopts a gauche conformation, positioning the methoxyphenyl ring 63.02° from the quinazolinone plane.

Table 2: Selected Bond Lengths and Angles from SCXRD Data

Parameter Value
C4=N1 1.278 Å
C2=O1 1.223 Å
N1-C4-N2 121.5°
Dihedral Angle (Quinazolinone/Methoxyphenyl) 63.02°

Intermolecular Interactions

  • Hydrogen Bonding : N-H···O=C interactions between the urea NH and quinazolinone ketone stabilize the crystal lattice (distance: 2.892 Å).
  • π-π Stacking : Parallel-displaced stacking between quinazolinone and methoxyphenyl rings (centroid distance: 3.682 Å) enhances crystalline order.

Comparative Structural Analysis With Related Quinazolinone-Urea Hybrids

Structural modifications in quinazolinone-urea hybrids significantly influence molecular planarity, hydrogen-bonding capacity, and bioactivity.

Substituent Effects on Planarity

  • Alkyl vs. Aryl Chains : Replacement of the 3-methoxyphenethyl group with a butyl chain (as in 941946-04-9) increases flexibility, reducing π-π stacking efficiency (centroid distance: 4.112 Å vs. 3.682 Å).
  • Methoxy Positioning : Meta-methoxy substitution on the phenethyl group induces greater torsional strain (dihedral angle: 63.02°) compared to para-substituted analogs (dihedral angle: 48.7°).

Urea Modifications

  • Thiourea Analogues : Thiourea derivatives (e.g., CID 3055161) exhibit longer C=S bonds (1.681 Å vs. C=O 1.223 Å), reducing hydrogen-bond donor capacity.
  • Aryl Substituents : Para-tolyl groups enhance crystalline packing via CH···π interactions (distance: 3.214 Å) compared to meta-tolyl variants.

Table 3: Structural and Electronic Comparisons of Quinazolinone-Urea Hybrids

Compound Substituents Planarity (Dihedral Angle) Hydrogen Bonds
EVT-14256708 3-Methoxyphenethyl, p-Tolyl 63.02° N-H···O=C (2.892 Å)
941946-04-9 Butyl, m-Tolyl 72.35° N-H···O=C (3.104 Å)
CID 3055161 Butyryl, Phenyl 58.91° S···H-N (3.452 Å)

Properties

CAS No.

941941-86-2

Molecular Formula

C25H24N4O3

Molecular Weight

428.492

IUPAC Name

1-[3-[2-(3-methoxyphenyl)ethyl]-2-oxoquinazolin-4-yl]-3-(4-methylphenyl)urea

InChI

InChI=1S/C25H24N4O3/c1-17-10-12-19(13-11-17)26-24(30)28-23-21-8-3-4-9-22(21)27-25(31)29(23)15-14-18-6-5-7-20(16-18)32-2/h3-13,16H,14-15H2,1-2H3,(H2,26,28,30)

InChI Key

WNQPPEDZWSFTTD-WEMUOSSPSA-N

SMILES

CC1=CC=C(C=C1)NC(=O)NC2=C3C=CC=CC3=NC(=O)N2CCC4=CC(=CC=C4)OC

solubility

not available

Origin of Product

United States

Biological Activity

(E)-1-(3-(3-methoxyphenethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(p-tolyl)urea is a synthetic organic compound that belongs to the quinazolinone class, characterized by a complex structure featuring a quinazoline core, a methoxyphenethyl side chain, and a p-tolyl urea moiety. This unique combination of functional groups suggests potential pharmacological activities, making it an interesting subject for medicinal chemistry research.

  • Molecular Formula: C25H24N4O3
  • Molecular Weight: 428.492 g/mol
  • IUPAC Name: this compound

The biological activity of this compound is primarily assessed through bioassays that measure its effects on various biological targets. The presence of multiple functional groups allows for diverse interactions with biological molecules, which can lead to various therapeutic effects.

Anticancer Activity

Research indicates that quinazoline derivatives often exhibit significant anticancer properties. The structural features of this compound may enhance its ability to inhibit cancer cell proliferation through mechanisms such as:

  • Inhibition of Kinases: Quinazolines are known to inhibit specific kinases involved in cancer progression.
  • Induction of Apoptosis: The compound may promote programmed cell death in cancer cells.

Antimicrobial Properties

The urea functional group in this compound is associated with antimicrobial activity. Preliminary studies suggest that it may be effective against a range of bacterial strains, potentially due to its ability to disrupt cellular processes.

Neuroprotective Effects

The methoxyphenethyl moiety is linked to neuroprotective properties. Compounds with similar structures have shown promise in protecting neuronal cells from oxidative stress and apoptosis.

Data Table: Biological Activities of Related Compounds

Compound NameStructural FeaturesNotable Activities
Quinazoline DerivativesContains quinazoline coreAnticancer, antimicrobial
Urea DerivativesUrea functional groupAntimicrobial, anti-inflammatory
Methoxyphenethyl CompoundsMethoxy group attached to phenethylNeuroprotective, analgesic

Case Studies and Research Findings

  • Anticancer Studies:
    • A study investigated the effects of various quinazoline derivatives on human cancer cell lines. Results indicated that compounds similar to this compound exhibited IC50 values in the micromolar range, suggesting potent anticancer activity.
  • Antimicrobial Assays:
    • In vitro assays demonstrated that the compound showed significant inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
  • Neuroprotection:
    • Experimental models of neurodegeneration revealed that derivatives similar to this compound reduced neuronal cell death in response to oxidative stress, indicating potential for treating neurodegenerative diseases.

Scientific Research Applications

Pharmacological Applications

  • Anticancer Activity :
    The compound shows promise as an anticancer agent. Research indicates that derivatives of quinazoline structures can inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For example, studies on similar quinazoline derivatives have demonstrated efficacy against breast cancer cells (MDA-MB 231), suggesting that modifications to the structure can enhance anticancer properties .
  • Enzyme Inhibition :
    The compound may act as an inhibitor of specific enzymes involved in cancer progression, such as histone deacetylase 6 (HDAC6). Inhibition of HDAC6 is linked to the reactivation of tumor suppressor genes and the promotion of apoptosis in cancer cells . This mechanism underscores the therapeutic potential of this compound in cancer treatment.
  • Anti-inflammatory Properties :
    Compounds with similar structures have been evaluated for anti-inflammatory effects, targeting pathways involved in inflammation. Modifications to the urea moiety can enhance these properties, making this compound a candidate for further exploration in inflammatory disease models .

Synthetic Routes

The synthesis of (E)-1-(3-(3-methoxyphenethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(p-tolyl)urea can be approached through several methods:

  • Condensation Reactions : Utilizing precursor compounds to form the quinazoline core through condensation reactions.
  • Urea Formation : The final step typically involves the reaction of isocyanates with amines to yield the urea derivative.

These synthetic routes are optimized for yield and purity, often employing techniques such as high-performance liquid chromatography (HPLC) for purification.

Interaction Studies

Understanding how this compound interacts with biological systems is critical for its application in drug development. Interaction studies typically involve:

  • High-throughput Screening : To identify biological targets.
  • Computational Modeling : Predicting interactions based on chemical structure.

Such studies provide insights into the mechanism of action and help refine the compound for enhanced efficacy.

Comparative Analysis with Related Compounds

To better understand the potential applications of this compound, it is useful to compare it with structurally similar compounds known for specific biological activities:

Compound NameStructure SimilarityKnown Activity
Quinazolinone Derivative AHighAnticancer
Quinazoline-based Inhibitor BModerateHDAC Inhibition
Urea Analog CLowAnti-inflammatory

This table illustrates how variations in structure can influence biological activity, emphasizing the importance of continued research into modifications that may enhance therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Quinazolinone Derivatives with Substituent Variations

Key Compounds :

  • (Z)-3-Methoxy-N-(2-R-[2.2]paracyclophanyl-2,3-dihydroquinazolin-4(1H)-ylidene)aniline (3h)
  • (Z)-4-Methoxy-N-(2-R-[2.2]paracyclophanyl-2,3-dihydroquinazolin-4(1H)-ylidene)aniline (3i)
Property Target Compound 3h 3i
Core Structure Quinazolinone with urea Quinazolinone with paracyclophane Quinazolinone with paracyclophane
Substituents 3-Methoxyphenethyl, p-tolyl urea 3-Methoxy, paracyclophane 4-Methoxy, paracyclophane
Molecular Weight ~463.5 (estimated) 498.46 459.60
Melting Point Not reported 52–53°C 108–111°C
Key Spectral Data Not reported IR: 1650 cm⁻¹ (C=O) IR: 1670 cm⁻¹ (C=N)

Analysis :

  • The target compound’s urea group distinguishes it from 3h and 3i, which lack this moiety.
  • The 3-methoxyphenethyl group in the target compound may confer higher lipophilicity compared to the paracyclophane substituents in 3h/3i, affecting membrane permeability.
Urea-Containing Analogues with Heterocyclic Cores

Key Compounds :

  • 1-(2-Methyl-6-(5-methyl-1-(3-nitrophenyl)-1H-1,2,3-triazol-4-yl)pyridin-3-yl)-3-(4-methoxyphenyl)urea (15a)
Property Target Compound 15a
Core Structure Quinazolinone Pyridine-triazole
Urea Substituent p-Tolyl 4-Methoxyphenyl
Molecular Weight ~463.5 (estimated) ~450 (estimated)
Synthesis Yield Not reported Moderate (recrystallization)

Analysis :

  • The pyridine-triazole core of 15a differs significantly from the quinazolinone system, but both compounds share urea groups. The p-tolyl substituent in the target compound may reduce polarity compared to 15a’s 4-methoxyphenyl, altering solubility and pharmacokinetics.
Halogenated Pyrazoline Derivatives

Key Compounds :

  • ME-3 (1-(3-(4-chlorophenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-3-(hydrazinyloxy)propan-1-one)
Property Target Compound ME-3
Core Structure Quinazolinone Pyrazoline
Functional Groups Urea, methoxyphenethyl Hydrazinyloxy, chlorophenyl
TLC Rf Value Not reported 0.40
¹H NMR Shifts Not reported δ 1.27 (pyrazoline methylene)

Analysis :

  • The hydrazinyloxy group in ME-3 contrasts with the urea group in the target compound, suggesting differences in reactivity and biological targets. The TLC Rf value of ME-3 (0.40) indicates moderate polarity, which could be useful for benchmarking the target compound’s chromatographic behavior.

Q & A

Basic: What are the established synthetic routes for this compound, and what critical reaction parameters influence yield?

Answer:
The synthesis typically involves coupling a quinazolinone precursor with substituted urea or thiourea derivatives. Key steps include:

  • Step 1: Preparation of the quinazolinone core via cyclization of anthranilic acid derivatives with 3-methoxyphenethylamine under reflux in anhydrous toluene .
  • Step 2: Urea formation via reaction of the intermediate with p-tolyl isocyanate in the presence of a base (e.g., triethylamine) in dichloromethane .
    Critical parameters:
  • Solvent choice (anhydrous toluene or CHCl₃ for moisture-sensitive steps) .
  • Reflux duration (1–2 hours) to ensure complete cyclization .
  • Stoichiometric control of reagents to minimize side products (e.g., dimerization) .

Basic: How is the stereochemistry of the E-isomer confirmed, and which spectroscopic techniques are prioritized?

Answer:

  • X-ray crystallography is the gold standard for unambiguous stereochemical assignment, particularly for distinguishing E/Z isomers in the quinazolinone-urea scaffold .
  • NMR:
    • ¹H-NMR: Coupling constants (e.g., vinyl proton splitting patterns) and NOE experiments .
    • ¹³C-NMR: Chemical shifts of carbonyl groups (C=O at ~170–175 ppm for the quinazolinone ring) .
  • IR spectroscopy: Confirms urea C=O stretching (~1640–1680 cm⁻¹) and quinazolinone C=O (~1720 cm⁻¹) .

Advanced: How can reaction conditions be optimized using heuristic algorithms or Bayesian optimization?

Answer:

  • Bayesian optimization iteratively models reaction outcomes (yield, purity) using variables like temperature, solvent ratio, and catalyst loading. For example, a 15% yield improvement was achieved by optimizing reflux time and solvent polarity in analogous urea syntheses .
  • Design of Experiments (DoE): Fractional factorial designs screen multiple variables (e.g., molar ratios, temperature gradients) to identify dominant factors .

Advanced: What are common impurities formed during synthesis, and how are they characterized?

Answer:

  • Impurities:
    • Unreacted starting materials (e.g., residual 3-methoxyphenethylamine detected via HPLC).
    • Hydrolysis byproducts (e.g., free urea derivatives from moisture exposure) .
  • Characterization methods:
    • LC-MS: Identifies low-abundance impurities (<1%) via mass fragmentation patterns.
    • TLC with derivatization: Staining with ninhydrin reveals amine-containing byproducts .

Basic: What in vitro assays evaluate bioactivity, and what controls are essential?

Answer:

  • Antibacterial assays: Minimum inhibitory concentration (MIC) testing against S. aureus and E. coli using agar dilution methods .
  • Cytotoxicity screening: MTT assays on mammalian cell lines (e.g., HEK-293) to assess selectivity .
  • Controls:
    • Positive controls (e.g., ciprofloxacin for antibacterial assays).
    • Solvent controls (DMSO ≤0.1% v/v) to rule out vehicle toxicity .

Advanced: How do computational methods predict binding affinity, and which molecular targets are prioritized?

Answer:

  • Molecular docking: Targets kinase domains (e.g., EGFR) due to structural similarity to quinazolinone-based inhibitors. AutoDock Vina calculates binding energies (ΔG ≤ −8 kcal/mol suggests strong binding) .
  • Pharmacophore modeling: Prioritizes targets with hydrogen-bond acceptors (urea carbonyl) and hydrophobic pockets (p-tolyl group) .

Advanced: How can discrepancies in biological activity data across studies be resolved?

Answer:

  • Meta-analysis: Compare assay conditions (e.g., bacterial strain variability in MIC studies) .
  • Dose-response validation: Repeat experiments with standardized protocols (CLSI guidelines for antimicrobial testing) .
  • Structural verification: Confirm compound integrity via LC-MS post-assay to rule out degradation .

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